Cas no 2172196-87-9 ((2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine)

(2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine structure
2172196-87-9 structure
Product Name:(2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine
CAS No:2172196-87-9
MF:C12H17NOS
MW:223.334481954575
CID:6170087
PubChem ID:165520293
Update Time:2025-07-16

(2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine Chemical and Physical Properties

Names and Identifiers

    • (2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine
    • 2172196-87-9
    • (2-{[(3-methylfuran-2-yl)methyl]sulfanyl}propyl)(prop-2-yn-1-yl)amine
    • EN300-1290480
    • Inchi: 1S/C12H17NOS/c1-4-6-13-8-11(3)15-9-12-10(2)5-7-14-12/h1,5,7,11,13H,6,8-9H2,2-3H3
    • InChI Key: WONZKWVVXDNPON-UHFFFAOYSA-N
    • SMILES: S(CC1=C(C)C=CO1)C(C)CNCC#C

Computed Properties

  • Exact Mass: 223.10308534g/mol
  • Monoisotopic Mass: 223.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 50.5Ų

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Additional information on (2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine

Comprehensive Analysis of (2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine (CAS No. 2172196-87-9)

The compound (2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine, identified by its CAS No. 2172196-87-9, represents a unique chemical entity with a multifaceted molecular structure. This molecule combines a 3-methylfuran-2-yl moiety with a prop-2-yn-1-yl amine group, linked via a methylsulfanyl bridge. Such structural complexity has garnered significant interest in both academic and industrial research, particularly in the fields of organic synthesis and medicinal chemistry. Its potential applications span from pharmaceutical intermediates to functional materials, making it a subject of ongoing exploration.

Recent trends in chemical research highlight a growing demand for heterocyclic compounds like (2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine, owing to their versatility in drug discovery. Users frequently search for terms such as "furan derivatives in drug design" or "sulfur-containing amine applications", reflecting the compound's relevance. The presence of both furan and alkyne functionalities in this molecule opens doors to click chemistry applications, a hot topic in modern synthetic methodologies. Researchers are particularly intrigued by its potential as a bioactive scaffold for targeting enzymes or receptors.

From a synthetic perspective, the CAS No. 2172196-87-9 compound exemplifies innovative molecular architecture. The 3-methylfuran ring contributes aromatic stability, while the prop-2-yn-1-yl group offers reactivity for further derivatization. This dual functionality aligns with current industry demands for multifunctional building blocks, as evidenced by search queries like "amine-functionalized furan synthesis". The compound's methylsulfanyl linker also introduces interesting stereoelectronic effects, a subject of numerous computational chemistry studies.

In material science applications, (2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine shows promise due to its conjugated system potential. The combination of furan and alkyne groups could enable π-electron delocalization, making it relevant for organic electronics research. Popular search terms such as "furan-based conductive materials" and "amine-modified polymer precursors" reflect this application space. Its thermal stability and potential for cross-coupling reactions further enhance its utility in advanced material development.

The pharmacological potential of CAS No. 2172196-87-9 warrants special attention. The 3-methylfuran-2-yl group is structurally similar to various bioactive natural products, while the prop-2-yn-1-ylamine fragment may interact with biological targets through hydrogen bonding. Recent literature searches show increased interest in "furan-containing drug candidates" and "alkyne-modified pharmacophores", positioning this compound as a valuable subject for structure-activity relationship studies. Its balanced lipophilicity and potential for molecular recognition make it particularly interesting for CNS-targeted therapeutics research.

Analytical characterization of (2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine reveals interesting spectroscopic properties. The furan ring contributes distinct UV-Vis absorption, while the alkynyl amine moiety affects its NMR profile. These features are crucial for quality control in synthetic applications, as indicated by frequent searches for "furan derivative characterization methods". Advanced techniques like LC-MS and 2D NMR are typically employed to confirm the structure of this specialty chemical.

Environmental and safety considerations for CAS No. 2172196-87-9 follow standard laboratory protocols for organosulfur compounds. While not classified as hazardous, proper handling of its reactive functional groups is essential. This aligns with current industry focus on green chemistry principles, as seen in searches for "sustainable heterocyclic synthesis". The compound's potential for biodegradation and metabolic pathways also makes it interesting for environmental fate studies.

Future research directions for (2-{(3-methylfuran-2-yl)methylsulfanyl}propyl)(prop-2-yn-1-yl)amine may explore its catalytic applications or supramolecular chemistry potential. The growing interest in "furan-based ligands" and "alkyne-containing catalysts" in academic literature suggests numerous unexplored possibilities. Its unique combination of electron-rich and electron-deficient regions within the same molecule presents exciting opportunities for molecular engineering applications.

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